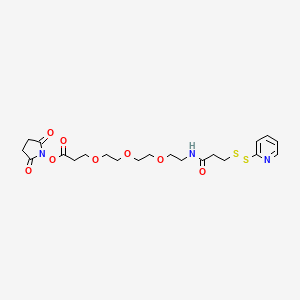

SPDP-PEG3-NHS ester

Description

Properties

Molecular Formula |

C21H29N3O8S2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25) |

InChI Key |

RAWBJJSJJQXTMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |

Origin of Product |

United States |

Mechanistic Principles of Spdp Peg3 Nhs Ester Reactivity in Controlled Bioconjugation

Amine Reactivity of the N-Hydroxysuccinimide (NHS) Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines. thermofisher.comnih.gov In proteins, these primary amines are found at the N-terminus of polypeptide chains (α-amines) and on the side chain of lysine (B10760008) residues (ε-amines). thermofisher.com Due to their typical positive charge under physiological conditions, these amine groups are often located on the outer surface of proteins, making them readily accessible for conjugation without causing significant denaturation. thermofisher.com

Formation of Stable Amide Bonds in Biomolecular Functionalization Protocols

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the elimination of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond between the biomolecule and the crosslinker. glenresearch.com This amide linkage is covalent and, for all practical purposes, irreversible under physiological conditions. glenresearch.combroadpharm.com The released N-hydroxysuccinimide is a byproduct that can be easily removed from the reaction mixture through standard purification techniques like dialysis or desalting. thermofisher.com

Factors Influencing NHS Ester Reaction Kinetics in Aqueous Systems for Controlled Bioconjugation

The efficiency and specificity of the NHS ester reaction are influenced by several factors in aqueous environments. Careful control of these parameters is essential for achieving controlled and reproducible bioconjugation.

pH: The pH of the reaction buffer is a critical determinant of the reaction rate. thermofisher.comthermofisher.com The nucleophilic primary amine must be in its deprotonated state to be reactive. atto-tec.com Therefore, the reaction is typically carried out at a pH between 7 and 9, with an optimal range often cited as 7.2 to 8.5. thermofisher.comthermofisher.com At these pH values, a sufficient concentration of deprotonated primary amines is available for the reaction to proceed efficiently. However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH. thermofisher.comthermofisher.com At pH 7, the half-life of an NHS ester can be several hours, but this drops to less than 10 minutes at pH 9. thermofisher.comthermofisher.com This necessitates a careful balance to maximize the aminolysis reaction while minimizing hydrolysis.

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.com Phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester coupling reactions. thermofisher.comthermofisher.com

Concentration: The concentrations of both the biomolecule and the SPDP-PEG3-NHS ester influence the reaction kinetics. Higher concentrations generally lead to faster reaction rates. In dilute protein solutions, the competing hydrolysis reaction can become more significant. thermofisher.com

Temperature: The reaction is typically performed at room temperature or 4°C. thermofisher.com Lower temperatures can help to slow down the rate of hydrolysis, thereby increasing the efficiency of the conjugation reaction. thermofisher.com

Solvent: While the PEG spacer enhances water solubility, this compound may still require dissolution in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. broadpharm.comthermofisher.com

Table 1: Factors Influencing NHS Ester Reaction Kinetics

| Factor | Optimal Range/Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Balances the need for deprotonated primary amines with the rate of NHS ester hydrolysis. thermofisher.comthermofisher.com |

| Buffer | Phosphate, Carbonate/Bicarbonate, HEPES, Borate | Avoids competing reactions from amine-containing buffers like Tris. thermofisher.comthermofisher.com |

| Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis. thermofisher.com |

| Concentration | Higher concentrations favored | Increases the rate of the desired aminolysis reaction over hydrolysis. thermofisher.com |

Sulfhydryl Reactivity of the 2-Pyridyldithio Moiety

The other reactive end of the this compound is the 2-pyridyldithio group. This group exhibits high reactivity towards free sulfhydryl (thiol) groups, which are present in the side chain of cysteine residues. thermofisher.comsangon.com

Disulfide Bond Formation and Pyridine-2-thione Displacement in Conjugation Reactions

The reaction between the 2-pyridyldithio group and a sulfhydryl group is a thiol-disulfide exchange reaction. The sulfhydryl group of the biomolecule attacks the disulfide bond of the SPDP linker. This results in the formation of a new, stable disulfide bond between the biomolecule and the linker, and the simultaneous release of pyridine-2-thione. thermofisher.comsangon.com This reaction proceeds optimally at a pH between 7 and 8. broadpharm.comthermofisher.com It is essential that the reaction buffer is free of other thiols or reducing agents that could interfere with this reaction. thermofisher.comsangon.com

Spectrophotometric Monitoring of Disulfide Formation in Experimental Conjugation Processes

A significant advantage of using the 2-pyridyldithio chemistry is that the progress of the conjugation reaction can be conveniently monitored in real-time. The released byproduct, pyridine-2-thione, has a strong absorbance maximum at a wavelength of 343 nm. thermofisher.comsangon.comunipr.it By measuring the increase in absorbance at this wavelength, the extent of the reaction and the degree of sulfhydryl modification can be quantified. unipr.itnih.govacs.org The molar extinction coefficient of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹. acs.org This allows for a direct calculation of the number of sulfhydryl groups that have reacted.

Table 2: Spectrophotometric Data for Pyridine-2-thione

| Compound | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|

| Pyridine-2-thione | 343 nm | ~8,080 M⁻¹cm⁻¹ acs.org |

Cleavage Mechanism of the Disulfide Linkage in Research Contexts

The disulfide bond formed through the reaction of the 2-pyridyldithio group is stable under many physiological conditions but can be readily cleaved when desired. broadpharm.comsangon.com This cleavability is a key feature of SPDP linkers, allowing for the release of a conjugated molecule under specific conditions. Cleavage is typically achieved by treating the conjugate with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.comsangon.comthermofisher.com The reducing agent reduces the disulfide bond, breaking the link between the two conjugated molecules.

In many research applications, particularly those involving intracellular delivery, the disulfide bond can be cleaved by endogenous reducing agents like glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the extracellular environment. tandfonline.com This differential in reducing potential allows for the targeted release of a payload once the conjugate has been internalized by a cell. The stability of the disulfide bond can be modulated, for instance, by introducing steric hindrance near the bond to make it more resistant to cleavage. rsc.org

Reductive Scission of the Disulfide Bond for Controlled Release Studies

A key feature of conjugates formed using this compound is the capacity for the disulfide bond to be cleaved under reducing conditions. This process, known as reductive scission, is fundamental to controlled release strategies in various research applications. mdpi.com The cleavage of the disulfide bond breaks the link between the conjugated molecules, enabling the release of a payload from its carrier.

The mechanism of reductive scission involves the use of reducing agents that contain free thiol groups. dovepress.com Common laboratory reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). thermofisher.com In the presence of these agents, a thiol-disulfide exchange reaction is initiated. The reducing agent attacks the disulfide bond in the linker, leading to its cleavage and the formation of two new thiol groups, one on the released molecule and one on the linker remnant. dovepress.com This reaction is often monitored by spectrophotometry, as the release of the pyridine-2-thione byproduct can be quantified by measuring the absorbance at 343 nm.

The rate and efficiency of this cleavage can be influenced by several factors, including the concentration of the reducing agent, pH, and temperature. For instance, TCEP is effective over a wide pH range and is more resistant to air oxidation compared to DTT. thermofisher.comiris-biotech.de

| Reducing Agent | Typical Concentration | Optimal pH Range | Key Characteristics |

|---|---|---|---|

| Dithiothreitol (DTT) | 10-100 mM | 7.0-8.0 | Forms a stable six-membered ring after reduction, driving the reaction forward. Susceptible to air oxidation. u-tokyo.ac.jpnih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1-1.0 mM | 1.5-8.5 | Odorless, more stable in aqueous solutions, and does not interfere with certain downstream sulfhydryl reactions. thermofisher.comiris-biotech.de |

| β-Mercaptoethanol (BME) | 10-50 mM | 7.0-8.0 | A common, cost-effective reducing agent, though it has a strong odor and is prone to oxidation. iris-biotech.de |

Strategic Advantages of Bifunctionality for Sequential and Targeted Bioconjugation Methodologies

The heterobifunctional nature of this compound offers significant strategic advantages in designing complex bioconjugation schemes, particularly those requiring sequential and targeted reactions. jpsionline.com This dual-ended reactivity allows a researcher to control the conjugation process in a stepwise manner, which is often not possible with homobifunctional crosslinkers that have identical reactive groups at both ends. creative-biolabs.comkorambiotech.com

The primary advantage is the ability to perform a two-step conjugation. creative-biolabs.comscielo.br First, the NHS ester end of the linker can be reacted with a molecule containing primary amines (e.g., a protein or an antibody). rsc.org After this initial reaction, any excess, unreacted linker can be removed. The resulting molecule, now functionalized with the pyridyldithiol group, can then be introduced to a second molecule containing a free sulfhydryl group. scielo.br This sequential approach minimizes the formation of unwanted polymers and self-conjugates, leading to a more homogeneous and well-defined final product. creative-biolabs.comkorambiotech.com

This precise control is crucial for applications such as the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is specifically linked to an antibody for targeted delivery to cancer cells. axispharm.comaxispharm.com The PEG3 spacer in the linker also confers benefits, such as increased water solubility and reduced steric hindrance, which can improve the stability and bioavailability of the final conjugate. interchim.fraxispharm.comaxispharm.com

The ability to target specific functional groups (amines and sulfhydryls) also allows for site-specific modifications, which is critical for preserving the biological activity of the conjugated molecules. nih.gov For example, by targeting a specific cysteine residue on a protein, the linker can be attached away from the protein's active site, ensuring that its function is not compromised.

Methodological Frameworks for Spdp Peg3 Nhs Ester Mediated Bioconjugation

Reagent Preparation and Handling in Research Protocols

Proper preparation and handling of SPDP-PEG3-NHS ester are critical for successful bioconjugation. This involves careful consideration of the solvent for stock solution preparation and an understanding of the stability of the reactive NHS ester moiety in aqueous environments.

Solvent Considerations for this compound Stock Solution Preparation

This compound has limited solubility in aqueous buffers but is soluble in water-miscible organic solvents. thermofisher.comaxispharm.com Therefore, stock solutions are typically prepared in anhydrous (moisture-free) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thermofisher.combroadpharm.combroadpharm.com It is crucial to use high-quality, amine-free DMF, as the presence of dimethylamine (B145610) can lead to the degradation of the NHS ester. lumiprobe.com

The reagent is moisture-sensitive, and exposure to humidity can lead to hydrolysis of the NHS ester. broadpharm.comwindows.net To prevent this, the vial containing the reagent should be equilibrated to room temperature before opening to avoid moisture condensation. broadpharm.comwindows.net Stock solutions in anhydrous DMSO or DMF can be stored for a limited time at low temperatures, such as -20°C or -80°C, often under an inert gas. medchemexpress.comfishersci.commedchemexpress.com However, for optimal reactivity, it is recommended to prepare the stock solution immediately before use. broadpharm.comfishersci.com Any unused reconstituted reagent should be discarded as the NHS-ester moiety readily hydrolyzes. broadpharm.com

When adding the organic stock solution to an aqueous reaction mixture containing the biomolecule, the final concentration of the organic solvent should generally not exceed 10% to maintain the solubility and stability of most proteins. broadpharm.comwindows.net

Table 1: Recommended Solvents for this compound Stock Solutions

| Solvent | Key Considerations |

| Dimethyl sulfoxide (DMSO) | Anhydrous and high-purity grade is essential. broadpharm.combroadpharm.com |

| Dimethylformamide (DMF) | Must be amine-free to prevent degradation of the NHS ester. lumiprobe.com |

Stability of the NHS Ester Moiety in Aqueous Buffers: Implications for Reaction Planning

The stability of the NHS ester group is highly dependent on the pH of the aqueous buffer. lumiprobe.comthermofisher.com Hydrolysis, a competing reaction where the NHS ester reacts with water, becomes more significant at higher pH values. thermofisher.comprecisepeg.comlumiprobe.com This hydrolysis renders the crosslinker inactive for amine conjugation. broadpharm.com

The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9. thermofisher.comaxispharm.com Specifically, the half-life of NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com This pH-dependent instability necessitates careful planning of the reaction conditions. While a slightly basic pH is required for efficient amine acylation, a higher pH accelerates hydrolysis, potentially reducing the conjugation yield. lumiprobe.comnih.gov

Therefore, conjugation reactions are typically performed promptly after the addition of the this compound to the aqueous buffer. The reaction time is often kept between 30 to 60 minutes at room temperature or up to two hours on ice to balance efficient conjugation with minimal hydrolysis. broadpharm.combroadpharm.com

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Levels

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours thermofisher.comlumiprobe.com |

| 8.6 | 4 | 10 minutes thermofisher.comlumiprobe.com |

| 9.0 | Not specified | <10 minutes thermofisher.comaxispharm.com |

Conjugation Reaction Optimization for Diverse Biomolecules

Optimizing the conjugation of this compound to various biomolecules requires careful control over several reaction parameters. These include pH, buffer composition, reaction sequence, and the stoichiometric ratio of the reactants.

pH Control and Buffer Selection for Amine-Reactive Conjugation Strategies

The reaction between the NHS ester of this compound and a primary amine on a biomolecule is strongly pH-dependent. lumiprobe.com The primary amine needs to be in its unprotonated form to act as a nucleophile and attack the NHS ester. researchgate.net This is favored at a neutral to slightly basic pH. The optimal pH range for this reaction is generally considered to be between 7.2 and 8.5. thermofisher.comthermofisher.com A pH of 8.3-8.5 is often cited as optimal for maximizing the reaction rate with the amine while managing the competing hydrolysis of the NHS ester. lumiprobe.comlumiprobe.com

The choice of buffer is also critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. broadpharm.comthermofisher.comaatbio.com Suitable buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. thermofisher.comaxispharm.comthermofisher.com It is important to ensure that the buffering capacity is sufficient to maintain the desired pH throughout the reaction, as the hydrolysis of the NHS ester can lead to a decrease in pH. lumiprobe.com

Table 3: Recommended Buffers for NHS Ester Conjugation

| Buffer | Recommended pH Range | Incompatible Components |

| Phosphate-buffered saline (PBS) | 7.2 - 8.0 broadpharm.comfishersci.com | Primary amines (e.g., Tris, glycine) broadpharm.comthermofisher.com |

| Carbonate-bicarbonate | 8.0 - 8.5 | |

| HEPES | 7.2 - 8.5 thermofisher.comthermofisher.com | |

| Borate | 7.2 - 8.5 axispharm.comthermofisher.com |

Implementation of Sequential Conjugation to Mitigate Undesired Self-Reactions and Polymerization

A key advantage of heterobifunctional crosslinkers like this compound is the ability to perform sequential conjugation reactions. gbiosciences.comhuji.ac.ilthermofisher.com This approach is crucial for preventing unwanted self-conjugation or polymerization, especially when linking two different types of biomolecules (e.g., two different proteins). gbiosciences.comthermofisher.com

In a typical two-step process, the molecule containing the primary amine is first reacted with the NHS ester of this compound. thermofisher.comwindows.net After this initial reaction, any excess, unreacted crosslinker is removed through methods like desalting or dialysis. thermofisher.comwindows.net This step is vital to prevent the second biomolecule from reacting with free crosslinker.

Subsequently, the second biomolecule, which contains a sulfhydryl group, is added to the purified, SPDP-modified first biomolecule. thermofisher.comwindows.net The pyridyldithiol group of the crosslinker then reacts with the sulfhydryl group to form a cleavable disulfide bond. broadpharm.comprecisepeg.com This stepwise procedure ensures a controlled and specific conjugation between the two desired molecules. thermofisher.com

Stoichiometric Considerations in Multi-Component Conjugation with this compound

The stoichiometry of the reactants is a critical parameter to control the degree of labeling and the formation of desired conjugates. The molar ratio of this compound to the biomolecule will influence the average number of crosslinker molecules attached to each biomolecule.

For mono-labeling of a protein, an empirical molar excess of the NHS ester is often used. lumiprobe.com For instance, a 10- to 20-fold molar excess of the crosslinker to the protein is a common starting point. broadpharm.combroadpharm.comfishersci.com However, the optimal ratio can depend on several factors, including the concentration and structure of the protein, the number of available primary amines, and the desired degree of modification. lumiprobe.com

In the second step of a sequential conjugation, the stoichiometry between the SPDP-modified first molecule and the sulfhydryl-containing second molecule will determine the final conjugate composition. Often, a slight molar excess of one component is used to drive the reaction to completion. Careful optimization of these ratios is necessary to achieve the desired product with minimal unwanted byproducts.

Purification and Characterization of this compound Conjugates

Following the conjugation of this compound to a biomolecule, a critical step involves the purification of the resulting conjugate to remove any unreacted reagents and reaction byproducts. Subsequent characterization is then necessary to confirm the success of the conjugation and to assess the purity of the final product.

Methods for Removing Excess Reagent and Reaction Byproducts in Research Settings

In a research context, several techniques are employed to purify bioconjugates and eliminate contaminants such as excess this compound, N-hydroxysuccinimide (NHS), and any solvents or buffers used during the reaction. thermofisher.combroadpharm.com The choice of method often depends on the properties of the biomolecule and the desired scale of purification.

Commonly used methods include:

Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It is effective for removing small molecules like excess crosslinkers and NHS from larger bioconjugate products. thermofisher.com Desalting columns are a frequently used format of SEC for this purpose. thermofisher.comsangon.com

Dialysis: This method involves the use of a semi-permeable membrane to separate molecules based on size. The bioconjugate solution is placed within a dialysis bag or cassette and submerged in a large volume of buffer. Smaller, unwanted molecules diffuse out of the membrane, leaving the purified conjugate behind.

Tangential Flow Filtration (TFF) / Ultrafiltration: This technique uses a membrane to separate molecules based on size, but with the solution flowing parallel to the membrane surface. nih.gov This approach is efficient for concentrating and desalting larger volumes of bioconjugate solutions and is scalable. nih.gov

High-Pressure Liquid Chromatography (HPLC): HPLC offers high-resolution separation and can be used to purify bioconjugates. nih.gov Different modes of HPLC, such as reversed-phase or ion-exchange, can be employed depending on the characteristics of the conjugate. Preparative HPLC is used to isolate and collect the purified product. nih.gov

Interactive Data Table: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Gentle, preserves protein structure | Can be time-consuming, potential for sample dilution | Removal of small molecule byproducts from protein conjugates thermofisher.com |

| Dialysis | Diffusion across a semi-permeable membrane | Simple, inexpensive | Slow, requires large buffer volumes | Buffer exchange and removal of small molecules |

| Tangential Flow Filtration (TFF) | Size-based separation with cross-flow | Fast, scalable, can concentrate the sample | Requires specialized equipment | Large-scale purification and buffer exchange nih.gov |

| High-Pressure Liquid Chromatography (HPLC) | High-resolution separation based on various properties | High purity, can be analytical and preparative | Can be denaturing, requires expertise and expensive equipment | High-purity isolation of conjugates nih.gov |

Analytical Techniques for Assessing Conjugation Efficiency and Purity of Research Samples

A suite of analytical techniques is available to characterize the newly formed bioconjugate, confirming its structure and assessing its purity. oxfordglobal.comaxispharm.comnih.govabzena.com

Key analytical methods include:

UV-Vis Spectroscopy: This is a fundamental technique used to confirm the presence of the attached molecule. nih.govrsc.org For SPDP-containing conjugates, the release of the pyridine-2-thione byproduct upon reduction of the disulfide bond can be monitored by measuring the absorbance at 343 nm, which allows for the quantification of the attached linker. broadpharm.com

Mass Spectrometry (MS): Mass spectrometry provides detailed information about the molecular weight of the conjugate, confirming the addition of the this compound. oxfordglobal.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition and help to identify the sites of conjugation. enovatia.com Techniques like MALDI-TOF and LC-MS are commonly used. axispharm.com

High-Pressure Liquid Chromatography (HPLC): As an analytical tool, HPLC is invaluable for assessing the purity of the conjugate. axispharm.comnih.gov By comparing the chromatograms of the starting material and the final product, one can identify the presence of any unreacted biomolecule or byproducts.

Electrophoresis: Techniques like Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of a protein after conjugation. researchgate.net

Interactive Data Table: Analytical Techniques for Conjugate Characterization

| Technique | Information Provided | Key Advantages | Considerations |

|---|---|---|---|

| UV-Vis Spectroscopy | Confirmation of conjugation, quantification of attached linker broadpharm.comnih.gov | Simple, rapid, non-destructive | Requires a chromophore, can have interferences |

| Mass Spectrometry (MS) | Molecular weight, confirmation of conjugation, structural information oxfordglobal.comnih.gov | High sensitivity and specificity | Can be complex, requires specialized equipment |

| High-Pressure Liquid Chromatography (HPLC) | Purity assessment, separation of components axispharm.comnih.gov | High resolution, quantitative | Can be denaturing, method development can be time-consuming |

| Electrophoresis (SDS-PAGE) | Assessment of molecular weight shift, purity researchgate.net | Relatively simple and inexpensive | Lower resolution than HPLC or MS |

Diverse Applications of Spdp Peg3 Nhs Ester in Biomedical Research

Protein and Peptide Bioconjugation Studies

The unique reactive ends of SPDP-PEG3-NHS ester make it an invaluable reagent for scientists investigating proteins and peptides. The NHS ester readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues, while the pyridyldithiol group specifically reacts with sulfhydryl groups from cysteine residues to form a cleavable disulfide bond. broadpharm.comchemicalbook.com This dual reactivity allows for controlled and specific crosslinking and labeling strategies.

Intermolecular and Intramolecular Crosslinking for Structural and Interactional Analyses in Proteomics Research

In proteomics, elucidating the three-dimensional structures of proteins and their interaction networks is fundamental. This compound aids these investigations by enabling both intermolecular (between different proteins) and intramolecular (within a single protein) crosslinking. chemicalbook.com

By reacting with amine and sulfhydryl groups on separate interacting proteins, this compound can covalently tether them. This allows for the identification of binding partners and the characterization of interaction interfaces. The well-defined length of the PEG3 spacer arm imposes a spatial constraint, which helps in determining the proximity of the linked residues. Subsequent analysis using techniques like mass spectrometry can then pinpoint the crosslinked peptides and the specific amino acids involved in the interaction.

Intramolecular crosslinking with this compound provides valuable data on the tertiary and quaternary structure of proteins. By linking different domains or subunits within a protein complex, researchers can map their spatial arrangement. This approach is particularly beneficial for studying conformational changes that proteins undergo in response to various stimuli. The use of cleavable crosslinkers is advantageous in these studies as it allows for the separation of crosslinked proteins under reducing conditions for easier analysis. manuals.plus

Site-Specific Labeling Approaches in Advanced Protein Engineering Research

The ability to introduce modifications at specific sites within a protein is a key aspect of advanced protein engineering. This compound is a useful tool for achieving such site-specific labeling. nih.govresearchgate.net Researchers can engineer a unique cysteine residue at a desired location on a protein that is otherwise free of accessible sulfhydryls. This allows the pyridyldithiol group of the crosslinker to be directed to that specific site. The NHS ester end can then be used to conjugate a wide array of molecules, including fluorescent dyes, biotin (B1667282) for affinity purification, or other reporter molecules. nih.gov

This site-specific labeling is crucial for a variety of research applications, such as tracking protein localization and dynamics within cells. It also enables the controlled orientation of proteins when they are immobilized on surfaces for use in biosensors and protein microarrays.

Utility in Enzyme and Antibody Functionalization for Diagnostic and Biotechnological Research Assays

The functionalization of enzymes and antibodies with this compound is a common strategy in the development of sensitive and specific assays for diagnostics and biotechnology. axispharm.com

For example, an enzyme can be conjugated to a specific antibody to create a potent reagent for immunoassays like ELISA. mdpi.com The antibody provides the specific recognition of the target analyte, while the conjugated enzyme serves to amplify the signal. This compound can be used to generate these conjugates, and the PEG spacer can help to preserve the function of both the antibody and the enzyme. mdpi.com A study demonstrated a significant increase in the capture of a target enzyme when using a PEG-based site-specific conjugation approach compared to random conjugation methods. mdpi.com

In the realm of biotechnology, enzymes can be immobilized onto solid supports using this crosslinker. This can enhance the stability and reusability of the enzyme in various biocatalytic processes. The hydrophilic nature of the PEG spacer helps to maintain the enzyme's native conformation and activity after immobilization.

Nanoparticle Surface Functionalization and Bioconjugation Research

The surface characteristics of nanoparticles are paramount for their efficacy in biomedical research. This compound is frequently employed to modify the surface of nanoparticles, thereby improving their properties and enabling their use in targeted delivery systems. mdpi.com

Enhancing Colloidal Stability and Biocompatibility of Nanocarriers for Research Purposes

A significant hurdle in the use of nanoparticles within biological systems is their propensity to aggregate and be cleared by the immune system. The PEG component of this compound is instrumental in addressing these challenges. When conjugated to a nanoparticle surface, the PEG chains form a hydrophilic layer that sterically hinders nanoparticle aggregation, thus improving their colloidal stability. utexas.eduresearchgate.net

This "stealth" layer of PEG also reduces the opsonization of nanoparticles by blood proteins, a process that tags them for removal by the mononuclear phagocyte system. This leads to longer circulation times in vivo, a highly desirable trait for many research applications, including drug delivery and imaging. researchgate.net

Ligand Grafting for Targeted Delivery Systems Research through Surface Modification

To enable the targeted delivery of therapeutic or imaging agents to specific cells or tissues, nanoparticles can be decorated with targeting ligands such as antibodies, peptides, or small molecules. axispharm.com this compound is an effective tool for this purpose. acs.org

Applications in Diagnostic Nanoparticle Development and Bioimaging Research

In the realm of diagnostics and bioimaging, this compound is instrumental in the functionalization of nanoparticles and the attachment of imaging agents. The NHS ester end of the molecule allows for its covalent attachment to antibodies or other targeting proteins, while the SPDP group can be used to link to nanoparticles or imaging moieties.

Research has shown the utility of SPDP-functionalized gold nanoparticles for the detection of cancer biomarkers. In such systems, antibodies specific to biomarkers are conjugated to the nanoparticles via a linker like this compound. This creates a stable diagnostic probe that can specifically bind to its target, and the nanoparticle provides a signal for detection. The PEG spacer enhances the aqueous solubility and biocompatibility of the nanoparticle conjugate. axispharm.com

Furthermore, the NHS ester functionality is widely used to attach fluorescent dyes to proteins and antibodies for bioimaging purposes. bioacts.com For instance, near-infrared (NIR) fluorescent dyes with an NHS ester group can be conjugated to antibodies, creating molecular probes for in vitro and in vivo imaging. bioacts.com The ability to create stable, targeted imaging agents is crucial for visualizing biological processes, tracking drug distribution, and diagnosing diseases like cancer with high sensitivity. bioacts.comcd-bioparticles.net The development of targeted nanoparticle systems that can deliver radionuclides for molecular imaging also relies on such conjugation strategies to ensure the imaging agent accumulates at the target tissue. kcl.ac.uk

| Property | Description | Research Application |

| NHS Ester Group | Reacts with primary amines (-NH2) on proteins/antibodies. broadpharm.com | Covalent attachment of targeting ligands (e.g., antibodies) to the linker. bioacts.com |

| SPDP Group | Reacts with sulfhydryl groups to form a reducible disulfide bond. precisepeg.com | Attachment of the linker-ligand complex to nanoparticles or other surfaces. |

| PEG3 Spacer | A short, hydrophilic polyethylene (B3416737) glycol chain. precisepeg.com | Increases water solubility and biocompatibility of the final conjugate. axispharm.com |

Development of Advanced Biotherapeutics and Drug Delivery Systems in Research

This compound is a key component in the research and development of sophisticated biotherapeutics, particularly in systems that require targeted delivery and controlled release of a therapeutic agent. Its heterobifunctional nature allows for the precise assembly of complex drug delivery vehicles.

Role in Cleavable Linker Design for Antibody-Drug Conjugates (ADCs) Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. biochempeg.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety. this compound serves as a cleavable linker in ADC research.

| Linker Type | Release Mechanism | Key Features |

| Cleavable (e.g., SPDP-based) | Cleaved by specific triggers in the tumor microenvironment or inside the cell (e.g., reduction, pH, enzymes). biochempeg.com | Enables targeted payload release, applicable to both internalizing and non-internalizing ADCs. |

| Non-cleavable | Payload is released upon complete degradation of the ADC within the target cell. biochempeg.com | Ensures payload remains attached until the ADC is fully processed by the cell, minimizing bystander effects. |

Contribution to Targeted Protein Degradation (PROTAC) Linker Design Research

Proteolysis-targeting chimeras (PROTACs) are hetero-bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. nih.gov

The linker's characteristics, including its length, composition, rigidity, and hydrophilicity, are critical for the PROTAC's effectiveness, as they determine the spatial orientation between the target protein and the E3 ligase. nih.govprecisepeg.com SPDP-PEG-NHS esters are used as PEG-based PROTAC linkers in their synthesis. medchemexpress.commedchemexpress.com The NHS ester allows for modular attachment to one of the ligands, while the SPDP group can be reacted with a corresponding thiol on the other ligand, facilitating the assembly of the final PROTAC molecule. The PEG component can enhance solubility and optimize the linker length, which is a crucial parameter for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govprecisepeg.com

Engineering of Controlled Release Mechanisms for Therapeutic Agents in Preclinical Research

The disulfide bond formed by the SPDP moiety is the cornerstone of its use in controlled release systems. precisepeg.com This bond is selectively cleavable under reducing conditions, such as those found within the cytoplasm of cells, which have higher concentrations of reducing agents like glutathione (B108866) compared to the bloodstream. precisepeg.com

This characteristic is exploited in the design of various drug delivery systems beyond ADCs. For example, therapeutic peptides or small molecules can be attached to carrier molecules (like proteins or nanoparticles) using the this compound linker. core.ac.uk The conjugate remains intact during circulation in the body. Upon reaching the target tissue and being internalized by cells, the disulfide linker is broken, releasing the therapeutic agent in its active form. This strategy allows for targeted delivery and on-demand release, which can enhance the therapeutic efficacy and reduce systemic side effects of the drug in preclinical studies. precisepeg.combiochempeg.com The release of the leaving group, pyridine-2-thione, can also be monitored spectrophotometrically at 343 nm, providing a method to quantify the reaction. precisepeg.com

Biosensor and Biochip Development Research

The development of highly sensitive and specific biosensors and biochips is critical for diagnostics and biomedical research. A key challenge is the effective immobilization of biological recognition elements, such as receptor proteins, onto the sensor surface in a way that preserves their function.

Immobilization of Receptor Molecules onto Sensing Surfaces for Enhanced Detection

This compound plays a role in the covalent immobilization of receptor molecules onto biosensor surfaces. The NHS ester end of the linker reacts readily with primary amine groups present on the surface of proteins and receptor molecules, forming stable covalent bonds. nih.govmdpi.com This is a common and effective method for attaching proteins to a functionalized sensor surface. mdpi.com

Proper orientation of the immobilized receptor is crucial for the sensitivity and reliability of the biosensor, as it ensures that the active or binding sites are accessible to the target analyte. nih.gov While random immobilization via lysine residues can sometimes lead to varied orientations, the use of heterobifunctional linkers like this compound offers more control. For instance, a surface can be functionalized with thiol groups to react with the SPDP end of the linker, leaving the NHS ester end available to specifically capture a protein of interest. This controlled immobilization strategy is vital for enhancing the performance of various biosensor platforms, including those based on surface plasmon resonance (SPR). nih.govgoogle.com

| Immobilization Strategy | Description | Advantage |

| Covalent Amine Coupling | Uses NHS esters to react with primary amines (e.g., lysine residues) on the receptor molecule. mdpi.com | A common and robust method for creating a stable link between the receptor and the surface. google.com |

| Site-Specific Immobilization | Employs bioorthogonal chemistry or specific tags to attach the receptor in a uniform, optimal orientation. nih.gov | Maximizes the accessibility of binding sites, significantly enhancing biosensor sensitivity and selectivity. nih.gov |

Strategies for Enhancing Biosensor Sensitivity and Specificity via Linker Design in Analytical Research

The performance of biosensors is critically dependent on the effective immobilization of biorecognition elements, such as antibodies or nucleic acid probes, onto the sensor surface. The design of the linker used for this immobilization plays a pivotal role in maintaining the functionality of these elements and ensuring their optimal orientation for target binding, thereby enhancing the biosensor's sensitivity and specificity.

This compound and similar linkers offer several advantages in biosensor fabrication. The NHS ester allows for the straightforward and stable covalent attachment of proteins or amine-modified oligonucleotides to an activated sensor surface. Subsequently, the SPDP group can be used to attach a second molecule of interest or to control the surface chemistry. The cleavable disulfide bond within the SPDP moiety also presents unique opportunities for signal amplification or sensor regeneration.

In one research approach, a linker with a similar architecture, SPDP-(PEG)4-acid, was utilized to functionalize a gold sensor surface for the detection of tumor DNA in human plasma. acs.org In this system, peptide nucleic acid (PNA) probes were modified with the linker. The PEG spacer was crucial for minimizing steric hindrance, allowing the PNA probes to be accessible for hybridization with the target DNA. acs.org The SPDP group's thiol-reactivity was exploited during the synthesis and purification process. acs.org

The table below summarizes key characteristics of SPDP-PEG linkers relevant to biosensor design.

| Feature | Role in Biosensor Enhancement | Research Example Context |

| NHS Ester | Covalent immobilization of amine-containing biorecognition molecules (e.g., antibodies, PNA). | Stable attachment of probes to the sensor surface. acs.org |

| SPDP Group | Allows for reaction with thiol groups, enabling specific conjugation or surface modification. | Used in the synthesis of functionalized PNA probes. acs.org |

| PEG Spacer | Increases hydrophilicity and provides spatial separation, reducing steric hindrance and non-specific binding. | Improved accessibility of PNA probes for target DNA binding. acs.org |

| Cleavable Disulfide Bond | Enables release of captured analytes for quantification or sensor surface regeneration. | Quantification of released fluorescent aptamers for signal verification. uni-hannover.de |

Hydrogel Fabrication and Biomaterial Research Applications

Hydrogels, with their high water content and tunable physical properties, are extensively used as scaffolds in tissue engineering and as functionalized biomaterials for cell culture and regenerative medicine. The crosslinking chemistry used to form these hydrogels is fundamental to their structure, mechanical properties, and biocompatibility.

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation. This compound can be employed as a crosslinking agent to form hydrogels from polymers containing appropriate functional groups. For example, a polymer functionalized with primary amines could be crosslinked with a thiol-containing polymer using this heterobifunctional linker.

A key advantage of incorporating SPDP-based linkers into hydrogel scaffolds is the introduction of a cleavable bond. This allows for the controlled degradation of the scaffold, which can be timed to match the rate of new tissue formation. Furthermore, it enables the non-enzymatic recovery of encapsulated cells from the hydrogel matrix for further analysis. Research has demonstrated the synthesis of disulfide-containing polyethylene glycol diacrylate crosslinkers to form cytocompatible hydrogels. nih.gov These hydrogels supported the encapsulation and proliferation of various cell types and could be dissolved under mild reductive conditions to release the cells. nih.gov While this study used a diacrylate for crosslinking, the principle of using a cleavable disulfide bond is directly applicable to scaffolds formed with this compound.

The table below outlines the properties of cleavable crosslinkers in hydrogel design for tissue engineering.

| Property | Advantage in Tissue Engineering Scaffolds | Research Finding |

| Biocompatible Crosslinking | Formation of hydrogels under physiological conditions, minimizing cell toxicity during encapsulation. | PEG-based hydrogels are generally well-tolerated by cells. nih.govnih.gov |

| Controlled Degradation | The cleavable disulfide bond allows the scaffold to degrade as new tissue is formed. | Disulfide linkages can be cleaved reductively in a controlled manner. nih.gov |

| Cell Recovery | Enables the gentle, non-enzymatic release of viable cells from the 3D matrix for analysis. | Encapsulated cells can be recovered from disulfide-crosslinked hydrogels. nih.gov |

| Tunable Mechanical Properties | The density of crosslinking can be varied to control the stiffness and other mechanical properties of the hydrogel. | Hydrogel properties can be tuned by adjusting the crosslinker concentration. |

Beyond simply providing a physical support, biomaterials for modern cell culture and regenerative medicine models are often functionalized with specific bioactive molecules to direct cell behavior. This compound is an ideal tool for this purpose, allowing for the covalent attachment of peptides, growth factors, or other signaling molecules to a biomaterial surface or hydrogel scaffold.

For example, the NHS ester end of the linker can be used to react with amine groups on a polymeric nanoparticle or a hydrogel backbone. The SPDP end can then be used to immobilize a thiol-containing peptide, such as an adhesion ligand (e.g., RGD peptide) to promote cell attachment. This precise control over the presentation of bioactive signals is crucial for creating sophisticated cell culture models that more accurately mimic the in vivo environment.

Research has shown that SPDP chemistry is effective for conjugating thiol-containing peptides to nanoparticles. acs.org In one study, a laminin-derived peptide was conjugated to the surface of lPEI-g-PEG(SPDP)/DNA nanoparticles, demonstrating the utility of the SPDP group for presenting ligands on a biomaterial surface. acs.org Such functionalized nanoparticles can then be used to target specific cell types or to create surfaces with controlled biological cues. Similarly, DNA scaffolds have been used to create particles with a high density of tunable protein ligands, impacting T cell activation, a strategy where linkers like this compound could be employed for the initial protein-DNA conjugation. nih.govresearchgate.net

The following table summarizes the application of this compound in functionalizing biomaterials.

| Application | Role of this compound | Desired Outcome |

| Surface Functionalization | Covalently attaches bioactive molecules (e.g., peptides, proteins) to a biomaterial surface. | Enhanced cell adhesion, proliferation, or differentiation. acs.org |

| 3D Cell Culture | Incorporates signaling molecules throughout a hydrogel matrix. | Creation of more physiologically relevant 3D cell culture models. |

| Targeted Delivery | Conjugates targeting ligands to nanoparticles or other drug delivery vehicles. | Specific delivery of therapeutics to target cells or tissues. acs.org |

| Regenerative Medicine | Creates scaffolds with controlled presentation of growth factors or other morphogens. | Directs tissue regeneration and healing processes. |

Advanced Considerations and Future Perspectives in Spdp Peg3 Nhs Ester Utilization

Impact of PEG Chain Length and Architecture on Conjugate Properties in Research Design

The PEG3 spacer in SPDP-PEG3-NHS ester is not merely a passive linker; it is a critical determinant of the final conjugate's physicochemical properties. The choice of PEG chain length is a fundamental decision in research design, with significant consequences for solubility, stability, steric accessibility, and biological interactions.

The discrete length of the PEG3 spacer (a molecular weight of 132.16 Da for the -(CH₂CH₂O)₃- unit) provides a well-defined and rigid distance between conjugated molecules. This is particularly advantageous in Förster Resonance Energy Transfer (FRET) studies or in the construction of molecular rulers where a precise distance is paramount. However, for conjugating large, hydrophobic proteins or payloads, a short PEG3 chain may be insufficient to mitigate aggregation.

In contrast, longer PEG chains (e.g., PEG12, PEG24) impart greater hydrophilicity, which can significantly enhance the aqueous solubility of the resulting conjugate and reduce the propensity for aggregation. This is a crucial factor in the development of antibody-drug conjugates (ADCs), where aggregation can lead to non-specific uptake and altered pharmacokinetic profiles. Furthermore, longer PEG chains can create a "stealth" effect, sterically shielding the conjugate from recognition by proteases and the immune system, thereby increasing its in-vivo circulation time. The trade-off is a potential decrease in the reactivity of the terminal groups due to increased flexibility and steric hindrance, and a less defined spatial relationship between the conjugated partners.

The table below summarizes the research implications of varying PEG chain length in linkers structurally related to this compound.

| PEG Chain Length | Key Property Influence | Impact on Conjugate | Primary Research Implication |

|---|---|---|---|

| Short (e.g., PEG3) | Rigidity, Defined Spacing | Provides precise inter-molecular distance. Minimal increase in hydrodynamic radius. May be insufficient to prevent aggregation of large or hydrophobic biomolecules. | Ideal for FRET-based assays, small molecule-peptide conjugation, and applications requiring a fixed spatial orientation. |

| Medium (e.g., PEG4-PEG12) | Balanced Hydrophilicity & Spacing | Improves solubility and reduces aggregation compared to non-PEGylated linkers. Provides sufficient spacing to overcome steric hindrance for many protein-protein conjugations. | General-purpose use in ADC development and protein labeling where moderate solubility enhancement is required without excessive flexibility. |

| Long (e.g., PEG24+) | High Hydrophilicity, Flexibility, "Stealth" Effect | Maximizes water solubility and dramatically reduces aggregation. Can shield epitopes, reducing immunogenicity. May introduce polydispersity and hinder binding if the target site is sterically crowded. | Suited for in-vivo research requiring long circulation times, conjugating highly hydrophobic payloads, and minimizing non-specific interactions. |

Comparative Analysis with Other Heterobifunctional Cleavable Linkers in Specific Research Contexts

The selection of a crosslinker is dictated by the specific requirements of the experimental system, particularly the desired cleavage mechanism. This compound's disulfide bond is specifically cleaved by reducing agents like Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), mimicking the reducing environment of the cell cytoplasm. This makes it an excellent choice for research focused on intracellular cargo delivery. However, other cleavable linkers offer different triggers for release.

A comparative analysis highlights the distinct advantages of this compound in certain contexts:

Hydrazone Linkers: These linkers are acid-labile and are designed to cleave in the low-pH environment of endosomes and lysosomes (pH 5.0-6.5). They are ideal for payloads that need to be released prior to reaching the cytoplasm. In contrast, an SPDP-linked payload would remain intact in the endosome and only be released upon entry into the cytosol.

Ester-based Linkers: Certain linkers incorporate ester bonds that are susceptible to cleavage by intracellular esterases. This provides another mechanism for cytoplasmic release but is dependent on the presence and activity of specific enzymes, which can vary between cell types. The disulfide cleavage of SPDP is a more general mechanism of cytoplasmic release.

Photocleavable Linkers: These advanced linkers offer unparalleled spatiotemporal control, as the cargo is only released upon irradiation with light of a specific wavelength. While powerful, this requires specialized equipment and is limited by light penetration in tissue. SPDP-based cleavage is autonomous, relying only on the local chemical environment.

The following table provides a direct comparison for selecting a linker in a specific research context.

| Linker Type / Example | Cleavage Mechanism | Advantages | Disadvantages | Optimal Research Context |

|---|---|---|---|---|

| This compound | Reductive (Disulfide Bond) | Mimics natural disulfide bonds. Specific to reducing environments (e.g., cytoplasm). Release kinetics can be tuned. | Susceptible to premature cleavage in blood plasma by free thiols (e.g., albumin), though this can be mitigated by linker engineering. | Studying intracellular protein function; delivery of cytotoxic agents or probes specifically to the cell cytoplasm. |

| Hydrazone-based Linkers | Acid Hydrolysis (pH-sensitive) | Targets release to acidic organelles like endosomes/lysosomes. Stable at physiological pH (7.4). | Slower cleavage kinetics compared to reductive cleavage. Can be unstable in long-term storage if exposed to acidic conditions. | Delivery of payloads that must be released in the endo-lysosomal pathway to be active. |

| Esterase-cleavable Linkers | Enzymatic (Esterase) | Leverages intracellular enzyme activity for release. Can offer high cell-type specificity if the target esterase is differentially expressed. | Cleavage efficiency is dependent on variable enzyme levels and activity. Potential for off-target cleavage by extracellular esterases. | Targeted drug delivery to cells with high esterase activity; prodrug activation studies. |

| Thiol-Maleimide Linkers (e.g., MAL-PEG-NHS) | Generally Stable Thioether Bond | Forms a highly stable covalent bond. Not typically considered cleavable under physiological conditions. | The maleimide (B117702) group can undergo a retro-Michael reaction, leading to payload deconjugation, especially if linked to a hindered thiol. | Creating stable, non-cleavable conjugates for surface labeling, diagnostics, and applications where payload release is not desired. |

Innovations in this compound-Mediated Reaction Methodologies

To meet the demands of increasingly complex biological systems, conjugation strategies are evolving. This compound is being integrated with more sophisticated chemical and analytical techniques for superior control and characterization.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The true power of this compound is unlocked when its conventional amine-thiol reactivity is combined with a bioorthogonal reaction pair, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This dual-chemistry approach allows for the construction of multi-functional biomolecules with unprecedented precision. For example, a researcher could:

First Reaction (Conventional): Conjugate a targeting antibody to a therapeutic payload using this compound. The NHS ester reacts with a lysine (B10760008) on the antibody, and the pyridyldithio group reacts with a thiol-modified drug. This linkage is cleavable.

Second Reaction (Bioorthogonal): The same antibody, which has been engineered to contain a bioorthogonal handle (e.g., an unnatural amino acid with an azide (B81097) group), is then reacted with an alkyne-modified imaging agent (e.g., a fluorophore or PET chelator) via SPAAC. This linkage is stable.

The resulting conjugate possesses two distinct payloads attached via two different chemical mechanisms: one cleavable and one stable. This strategy enables sophisticated research designs, such as simultaneously tracking the location of an antibody (via the stable imaging agent) while studying the release kinetics and diffusion of its therapeutic payload (via the cleavable SPDP linker) within the target cell.

Confirming the formation of a conjugate is only the first step; comprehensive characterization is essential to ensure its quality, homogeneity, and fitness for purpose. Advanced analytical methods are crucial for evaluating conjugates made with this compound.

UV-Vis Spectrophotometry: This remains a cornerstone technique. The progress of the thiol-disulfide exchange reaction is quantitatively monitored by measuring the release of the pyridine-2-thione byproduct, which has a distinct absorbance maximum at 343 nm (molar extinction coefficient, ε ≈ 8,080 M⁻¹cm⁻¹). This allows for a direct calculation of the number of linkers conjugated to the thiolated molecule.

Chromatographic Techniques:

Size-Exclusion Chromatography (SEC): Used to assess the purity and aggregation state of the final conjugate. A successful conjugation will show a peak shift corresponding to the increased molecular weight, while the absence of low-molecular-weight peaks confirms the removal of unreacted reagents.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF provide the most definitive characterization by measuring the exact mass of the conjugate. This confirms the covalent attachment of the linker and payload and can precisely determine the DAR value, corroborating HIC data.

| Technique | Principle of Measurement | Information Obtained for SPDP-PEG3-NHS Conjugates |

|---|---|---|

| UV-Vis Spectrophotometry | Measures absorbance of pyridine-2-thione byproduct at 343 nm. | Quantifies the extent of the thiol-disulfide exchange reaction; allows calculation of conjugation efficiency. |

| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on hydrodynamic radius. | Assesses conjugate purity, detects and quantifies aggregates, and confirms removal of unreacted small molecules. |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity. | Determines the distribution of linker-payload species (e.g., DAR 0, 2, 4) in an antibody conjugate population. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio of ionized molecules. | Provides definitive confirmation of conjugation and the exact molecular weight of the final product, enabling precise DAR determination. |

Integration with Bioorthogonal Chemistry for Enhanced Conjugation Control in Complex Systems

Emerging Research Avenues for this compound

The unique combination of features in this compound continues to open doors for novel applications, particularly in areas requiring modularity and controlled release.

Multi-modal imaging, which combines the strengths of two or more imaging techniques (e.g., PET and fluorescence), offers a more complete picture of biological processes. This compound is an enabling tool for the modular construction of such probes.

A research design for a dual PET-fluorescence probe could involve an antibody as a targeting scaffold.

PET Modality: A radionuclide chelator, such as DOTA, is first stably conjugated to the antibody's lysine residues using a non-cleavable NHS-ester linker. The chelated radionuclide (e.g., Gallium-68) provides whole-body imaging and quantitative data on probe accumulation in a target tissue.

Fluorescence Modality: A thiol-modified near-infrared (NIR) fluorophore is then attached to the antibody via this compound (reacting with a different set of available lysines).

This dual-probe allows for macro-scale tracking with PET, followed by micro-scale investigation of the probe's fate using fluorescence microscopy on excised tissue or through in-vivo optical imaging. The cleavable nature of the SPDP linker adds another layer of inquiry: if the fluorescent signal is observed to diffuse away from the cellular location of the antibody after internalization, it provides direct evidence that the probe has entered the reducing environment of the cytoplasm and that the linker has been cleaved. This approach can yield invaluable information on antibody trafficking and payload release dynamics that would be unattainable with a single imaging modality or a non-cleavable linker.

Contribution to Next-Generation Bioconjugate Design for Complex Biological Systems

The unique architecture of this compound is instrumental in the development of sophisticated bioconjugates capable of functioning within the intricate environment of biological systems. The pyridyldithiol group facilitates the formation of a reversible disulfide bond with sulfhydryl groups, such as those found in cysteine residues of proteins. This linkage is stable under physiological conditions but can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). precisepeg.com This cleavable nature is a significant advantage in applications requiring the controlled release of a conjugated molecule within a target cell or tissue.

The inclusion of a three-unit PEG spacer enhances the water solubility of both the reagent and the resulting bioconjugate, a critical factor for maintaining the stability and function of biomolecules in aqueous environments. precisepeg.com This PEG linker also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance and preserving their biological activity.

The NHS ester end of the molecule readily reacts with primary amines, such as the lysine residues on proteins or amine-modified oligonucleotides, to form stable amide bonds. This dual reactivity allows for the precise and controlled assembly of complex structures, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells. The ability to customize linkers, including the incorporation of various PEG lengths and peptide sequences, further expands the possibilities for creating tailored bioconjugates for specific research needs. precisepeg.com

Challenges and Opportunities in Optimizing this compound for Broader Academic Impact and Scalability in Research Applications

Despite its utility, several challenges and opportunities exist in optimizing this compound for wider academic and research applications. A primary challenge is the inherent instability of the NHS ester group, which can hydrolyze in aqueous solutions. While manufacturers guarantee a high purity upon shipping, some degradation may occur over time, necessitating careful storage and handling to ensure reproducible results. precisepeg.com

The reaction conditions for optimal bioconjugation also require careful control. The reaction between the pyridyldithiol group and sulfhydryls is most efficient at a pH of 7-8 in a thiol-free buffer. precisepeg.com Deviations from this optimal range can lead to reduced efficiency and the formation of undesirable side products.

Opportunities for broader impact lie in the further development and customization of SPDP-PEG-based linkers. The creation of linker libraries with varying PEG lengths, different cleavable moieties, and alternative reactive groups would provide researchers with a more extensive toolkit for bioconjugation. The development of more stable alternatives to the NHS ester could also enhance the reagent's shelf-life and ease of use.

Scalability in research applications is another key consideration. While this compound is readily available for small-scale research, ensuring consistent quality and availability for larger-scale studies and potential future therapeutic development is crucial. Streamlining the synthesis and purification processes for this and related crosslinkers will be essential for their broader adoption.

The following table summarizes key properties and reaction conditions for this compound:

| Property | Value/Condition | Source |

| Molecular Formula | C21H29N3O8S2 | precisepeg.com |

| Molecular Weight | 515.6 g/mol | precisepeg.com |

| Purity (at shipping) | > 90% | precisepeg.com |

| Optimal pH for Pyridyldithiol-Sulfhydryl Reaction | 7-8 | precisepeg.com |

| Cleavage Agents for Disulfide Bond | Dithiothreitol (DTT), TCEP | precisepeg.com |

The continued refinement of this compound and the development of related reagents will undoubtedly contribute to the advancement of bioconjugation chemistry and its impact on diverse fields, from fundamental biological research to the development of novel diagnostics and therapeutics.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound experiments?

Q. How can researchers ensure reproducibility of this compound protocols across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.